

# An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine

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## Compound of Interest

Compound Name:	3-Bromo-5-(2-methoxyethoxy)pyridine
Cat. No.:	B171820

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-(2-methoxyethoxy)pyridine**, a key building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a likely experimental protocol for its synthesis, and its applications in drug development, with a focus on its reactivity in key cross-coupling reactions.

## Chemical Identity

- IUPAC Name: **3-bromo-5-(2-methoxyethoxy)pyridine**[\[1\]](#)
- CAS Number: 181585-07-9[\[1\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>BrNO<sub>2</sub>[\[1\]](#)
- Molecular Weight: 232.07 g/mol [\[1\]](#)

## Synonyms

This compound is also known by several other names and identifiers:

- 3-Bromo-5-(2-methoxyethoxy)-pyridine[\[1\]](#)

- 5-Bromo-3-(2-methoxy-ethoxy)-pyridine[[1](#)]
- MFCD19674031[[1](#)]
- SCHEMBL428322[[1](#)]
- DTXSID60444764[[1](#)]
- AKOS013527452[[1](#)]

## Physicochemical Properties

The key physicochemical properties of **3-Bromo-5-(2-methoxyethoxy)pyridine** are summarized in the table below. This data is primarily computationally derived and sourced from public chemical databases.

Property	Value	Source
Molecular Weight	232.07 g/mol	PubChem[ <a href="#">1</a> ]
Physical Form	Solid	Sigma-Aldrich
XLogP3	1.4	PubChem[ <a href="#">1</a> ]
Hydrogen Bond Donor Count	0	PubChem[ <a href="#">1</a> ]
Hydrogen Bond Acceptor Count	3	PubChem[ <a href="#">1</a> ]
Rotatable Bond Count	3	PubChem[ <a href="#">1</a> ]
Exact Mass	230.98949 Da	PubChem[ <a href="#">1</a> ]
Monoisotopic Mass	230.98949 Da	PubChem[ <a href="#">1</a> ]
Topological Polar Surface Area	31.4 Å <sup>2</sup>	PubChem[ <a href="#">1</a> ]
Heavy Atom Count	12	PubChem[ <a href="#">1</a> ]
Storage Temperature	2-8°C (Sealed in dry)	Sigma-Aldrich

## Synthesis

While a specific peer-reviewed synthesis for **3-Bromo-5-(2-methoxyethoxy)pyridine** is not readily available, a highly probable and industrially scalable method involves the nucleophilic aromatic substitution of a dihalogenated pyridine with the sodium salt of 2-methoxyethanol. This approach is analogous to the well-documented synthesis of similar alkoxy-pyridines.[\[2\]](#)[\[3\]](#)

## Likely Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 3-Bromo-5-methoxypyridine.[\[2\]](#)

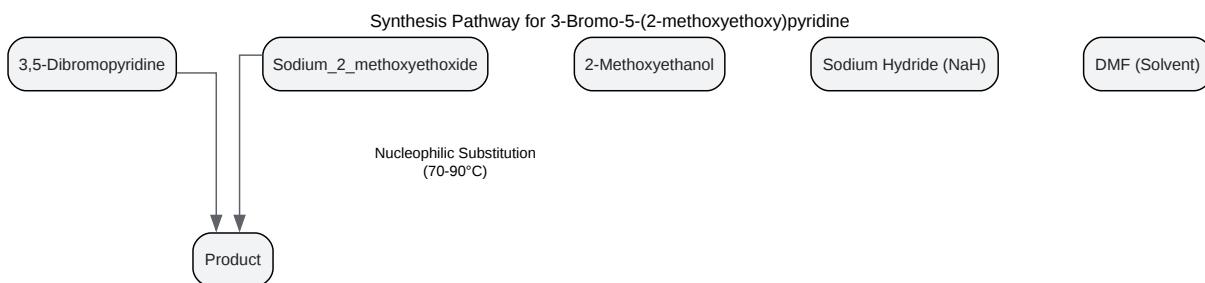
Materials:

- 3,5-Dibromopyridine
- 2-Methoxyethanol
- Sodium Hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized Water

Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen), slowly add 2-methoxyethanol (1.1 equivalents) at 0°C.
- Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-methoxyethoxide.
- To this solution, add 3,5-dibromopyridine (1.0 equivalent).

- Heat the reaction mixture to 70-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into a beaker of ice water.
- Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Bromo-5-(2-methoxyethoxy)pyridine**.



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Caption: Synthesis workflow for **3-Bromo-5-(2-methoxyethoxy)pyridine**.

## Reactivity and Applications in Drug Development

**3-Bromo-5-(2-methoxyethoxy)pyridine** is a valuable heterocyclic building block, primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.<sup>[4]</sup> Its utility stems from the presence of a bromine atom on the pyridine

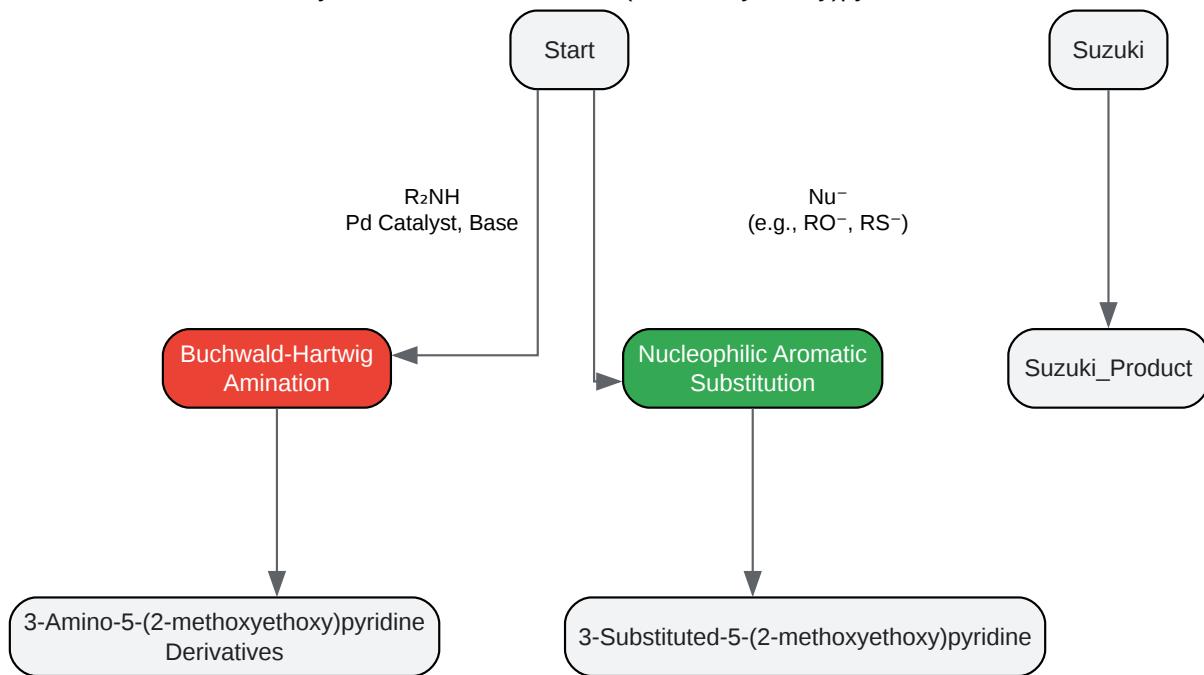
ring, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

## Key Chemical Reactions

The bromine atom at the 3-position of the pyridine ring is amenable to several important transformations, most notably palladium-catalyzed cross-coupling reactions.

- **Suzuki-Miyaura Coupling:** This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or heteroaryl substituents at the 3-position.<sup>[5]</sup>
- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.
- **Nucleophilic Aromatic Substitution (SNAr):** While less common for bromides compared to more activated halides, under forcing conditions or with highly nucleophilic reagents, the bromine atom can be displaced.

## Key Reactions of 3-Bromo-5-(2-methoxyethoxy)pyridine

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Caption: Key chemical transformations of **3-Bromo-5-(2-methoxyethoxy)pyridine**.

## Role in Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in a vast array of biologically active compounds and approved drugs. The 3-bromo-5-alkoxypyridine motif, in particular, serves as a crucial starting point for the synthesis of compounds targeting a wide range of therapeutic areas. The methoxyethoxy side chain can influence the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability. The versatility of the bromine atom allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 3-position, which is a common strategy in lead optimization during the drug discovery process. While specific biological targets for **3-Bromo-5-(2-methoxyethoxy)pyridine** itself are not documented, its value lies in its potential to be elaborated into more complex and potent drug candidates.

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## References

- 1. 3-Bromo-5-(2-methoxyethoxy)pyridine | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Buy 3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine (EVT-8418433) [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
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